molecular formula C3H8Br3N B1203817 2,3-Dibromopropylamine hydrobromide CAS No. 6963-32-2

2,3-Dibromopropylamine hydrobromide

Cat. No. B1203817
Key on ui cas rn: 6963-32-2
M. Wt: 297.81 g/mol
InChI Key: NQVQUJRBCVAMIL-UHFFFAOYSA-N
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Patent
US06642232B2

Procedure details

A solution of 1-azabicyclo[ 1.1.0]butane, prepared from 2,3-dibromopropylamine hydrobromide (58.8 mmol) according to a known procedure described in Tetrahedron Lett. 40: 3761-64 (1999), was slowly added to a solution of morpholine (15.7 ml; 180 mmol) and sulfuric acid (3.3 g of 96% soln.) in anhydrous non-denaturated ethanol (250 ml) at 0° C. The reaction mixture was stirred on ice bath for 30 min., then at room temperature for 8 h. Calcium hydroxide (5.5 g) and 100 ml of water was added and the obtained slurry was stirred for 1 h and then filtered through a pad of cellite. The filtrate was concentrated and distilled at reduced pressure (20 mm Hg) to remove water and an excess of morpholine. The distillation residue was re-distilled at high vacuum using a Kugelrohr apparatus to obtain a pure 4-(azetidin-3-yl)morpholine in 33% yield (2.759 g) as a colorless oily liquid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
58.8 mmol
Type
reactant
Reaction Step One
Quantity
15.7 mL
Type
reactant
Reaction Step Two
Quantity
3.3 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two
Quantity
5.5 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]12[CH2:4][CH:3]1[CH2:2]2.Br.BrC(CBr)CN.[NH:12]1[CH2:17][CH2:16][O:15][CH2:14][CH2:13]1.S(=O)(=O)(O)O.[OH-].[Ca+2].[OH-]>C(O)C.O>[NH:1]1[CH2:4][CH:3]([N:12]2[CH2:17][CH2:16][O:15][CH2:14][CH2:13]2)[CH2:2]1 |f:1.2,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N12CC2C1
Name
Quantity
58.8 mmol
Type
reactant
Smiles
Br.BrC(CN)CBr
Step Two
Name
Quantity
15.7 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
3.3 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
5.5 g
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred on ice bath for 30 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at room temperature for 8 h
Duration
8 h
STIRRING
Type
STIRRING
Details
the obtained slurry was stirred for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered through a pad of cellite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
DISTILLATION
Type
DISTILLATION
Details
distilled at reduced pressure (20 mm Hg)
CUSTOM
Type
CUSTOM
Details
to remove water
DISTILLATION
Type
DISTILLATION
Details
The distillation residue was re-distilled at high vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1CC(C1)N1CCOCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 33%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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